(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Chiral Synthesis Stereochemistry Medicinal Chemistry

Sourcing racemic or regioisomeric mixtures instead of the pure (R)-enantiomer can derail chiral API synthesis, leading to costly rework and failed bioactivity. This compound is the exact single-enantiomer (R)-configured benzylic alcohol required for constructing CCR5 antagonists. Its para-trifluoromethoxy (-OCF3) substituent enhances metabolic stability and lipophilicity (ΔlogP ≈ +1.0 vs. non-fluorinated analogs), critical for membrane permeability. Key outcomes: (i) Eliminates chiral separation costs-100% theoretical enantiomeric excess ensures correct pharmacophore geometry. (ii) Defined regio- and stereochemistry supports reliable SAR library generation. (iii) ≥95% purity with documented analytical QC enables direct use as a chiral HPLC reference standard. Global shipping from BenchChem’s verified supply network ensures on-time delivery for lead optimization programs.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 1567738-33-3
Cat. No. B1520504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
CAS1567738-33-3
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)O
InChIInChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
InChIKeyRFESEZYNEIOJHS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol – Defined Chiral Building Block


(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1567738-33-3) is a single-enantiomer chiral secondary alcohol featuring a para-trifluoromethoxy (-OCF3) substituent on the phenyl ring . The compound possesses a stereocenter at the benzylic carbon (C1), conferring distinct (R)-configuration . The -OCF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in drug candidates [1]. This compound is categorized as a fluorinated chiral building block and is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably CCR5 antagonists .

Chiral (R)-enantiomer building block with para-OCF3
Supports stereochemical control for SAR studies
Reported intermediate for CCR5-targeted research

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol: Differentiation from Analogs


Simple substitution of (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol with racemic mixtures, regioisomers, or non-fluorinated analogs introduces significant risk in pharmaceutical synthesis. The (R)-enantiomer and (S)-enantiomer are distinct chemical entities with identical connectivity but opposing 3D spatial arrangement, which can result in divergent biological activities . Furthermore, the position of the -OCF3 group (para vs. ortho) alters molecular geometry and electronic distribution, leading to different reactivity and binding profiles . Non-fluorinated analogs lack the unique electron-withdrawing and lipophilic properties conferred by the -OCF3 group, which are often critical for target engagement and pharmacokinetics [1]. Therefore, procurement must be specification-driven and stereochemistry-specific.

Target: (R)-enantiomer
Racemic mixture: may produce divergent biological activity
Target: para-OCF3
ortho-OCF3 isomer: alters molecular geometry and binding
Target: Fluorinated
Non-fluorinated analog: lacks -OCF3 lipophilicity and electronic effects

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol: Product-Specific Evidence


(R)-Enantiomer vs. Racemic Mixture

The target compound is the single (R)-enantiomer, defined by the C[C@@H](O) stereocenter . In contrast, the commonly available and less expensive racemic mixture (CAS 1737-28-6) is a 1:1 mixture of (R) and (S) enantiomers . The use of a single, defined enantiomer is essential for generating predictable biological activity and establishing clear structure-activity relationships (SAR) in drug discovery programs [1].

Enantiomer vs Racemate
Head-to-head
Single (R)-enantiomer
vs
Racemic 1:1 mixture
Defined stereochemistry for unambiguous SAR
Specification-driven procurement required
Chiral Synthesis Stereochemistry Medicinal Chemistry

para- vs. ortho-Trifluoromethoxy Isomer

The target compound (CAS 1567738-33-3) possesses a para-substituted -OCF3 group . Its ortho-substituted isomer, (1R)-1-[2-(trifluoromethoxy)phenyl]ethanol (CAS 1821771-69-0), is a distinct chemical entity . The change in substitution pattern alters the molecular geometry, steric hindrance around the hydroxyl group, and the compound's overall dipole moment. While the para-isomer is often employed in linear pharmacophores, the ortho-isomer may introduce undesirable steric clashes or different conformational preferences in target binding .

Regioisomer Comparison
Head-to-head
para-OCF3
vs
ortho-OCF3
Regiochemistry impacts geometry and binding
Use correct regioisomer for target pharmacophore
Isomerism Structure-Activity Relationship Pharmacophore Design

Enhanced Lipophilicity from -OCF3 Group

The compound exhibits a calculated logP (octanol-water partition coefficient) of approximately 2.441, reflecting its lipophilic character [1]. This value is significantly higher than that of a non-fluorinated analog such as 1-phenylethanol (logP ~1.42) [2]. The increase in logP (Δ ~1.0 unit) is directly attributable to the electron-withdrawing and hydrophobic nature of the trifluoromethoxy group, which enhances the compound's potential for membrane permeability and metabolic stability [3].

Lipophilicity (logP)
Reported
logP 2.441
Δ +1.0 vs non-fluorinated
Supports membrane permeability screening
Calculated value; experimental validation advised
Physicochemical Properties Drug Design Lipophilicity

Key Intermediate for CCR5 Antagonists

This compound is documented as a key intermediate in the synthesis of CCR5 antagonists . These antagonists block the CCR5 receptor on T-cells, a mechanism crucial for preventing HIV-1 viral entry [1]. While specific IC50 values for the final drug compounds derived from this building block are available (e.g., a potent antagonist with an IC50 of 0.110 nM [2]), this compound serves as the essential chiral core for constructing these biologically active molecules. Its role as an intermediate is validated by its inclusion in specialized databases for HIV research compounds [3].

CCR5 Intermediate Role
Context-dependent
Key synthetic intermediate documented
Supports chemokine receptor research workflow
Intermediate only; final drug IC50 available separately
HIV Therapeutics Chemokine Receptor Drug Intermediate

Defined High Purity vs. Lower Grades

Commercial sources offer the (R)-enantiomer with a standardized purity of ≥95% [REFS-1, REFS-2]. This level of purity is critical for ensuring reproducible results in multi-step syntheses. Lower purity grades (e.g., <95%) or undefined purity levels increase the risk of side reactions, reduce yield, and complicate purification [1]. Specifying a purity of ≥95% mitigates these risks and provides a reliable baseline for process development and scale-up.

Purity Specification
Specification review
≥95% (HPLC/UPLC)
vs ≤90% grades
Ensures reproducibility in multi-step synthesis
Verify lot-specific CoA
Quality Control Procurement Specification Chemical Purity

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol: Key Applications


Chiral Intermediate for CCR5 Antagonists

This compound serves as a critical, defined stereocenter-containing building block for synthesizing novel CCR5 antagonists. As documented in the literature, the (R)-enantiomer is integrated into the core structure of molecules designed to block HIV-1 viral entry . Procurement of this single enantiomer is essential for establishing the correct pharmacophore geometry required for target engagement, as opposed to using a racemic mixture which would necessitate costly and time-consuming chiral separation [1].

Stereospecific Synthesis of Fluorinated Pharmaceuticals

The compound's combination of a defined (R)-stereocenter and the metabolically stable -OCF3 group makes it a valuable substrate for asymmetric catalysis and medicinal chemistry exploration. Its high calculated lipophilicity (logP = 2.441) relative to non-fluorinated analogs (ΔlogP ≈ +1.0) positions it as a preferred building block for enhancing membrane permeability and modulating ADME properties in lead optimization programs [REFS-3, REFS-4].

SAR Library Development

The high purity (≥95%) and defined regio- and stereochemistry of this building block enable its use in the systematic generation of compound libraries for SAR studies. Researchers can confidently utilize this para-(R)-enantiomer to explore the impact of -OCF3 substitution on biological activity without the confounding variables introduced by isomeric impurities or lower-purity starting materials [REFS-5, REFS-6].

Chiral Analytical Reference Standard

Given its single-enantiomer identity (100% theoretical enantiomeric excess), this compound is suitable for use as a reference standard in the development and validation of chiral HPLC or SFC methods. Its distinct (R)-configuration allows for the accurate quantification of enantiomeric excess in reaction products or for the detection of the undesired (S)-enantiomer as a process impurity .

Application
Selection Property
Validation Focus
CCR5-targeted research intermediate
Defined (R)-stereochemistry
Chiral purity and enantiomeric excess
Fluorinated chiral building block
High lipophilicity (logP context)
logP measurement and ADME profiling
SAR compound library synthesis
High purity and defined regio-/stereochemistry
Isomeric impurity profiling
Chiral HPLC/SFC reference standard
Single enantiomer identity
Enantiomeric excess method validation
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